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molecular formula C5H12O3S B074293 3-[(2-Hydroxyethyl)thio]-1,2-propanediol CAS No. 1468-40-2

3-[(2-Hydroxyethyl)thio]-1,2-propanediol

Cat. No. B074293
M. Wt: 152.21 g/mol
InChI Key: RFEMNKMKESLWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612395

Procedure details

In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube and a thermometer, 78.1 parts of 2-mercaptoethanol was charged, and 2-mercaptoethanol was diluted with 159.6 parts of MIBK. Then, 0.41 part of dimethylbenzylamine was added and, after heating to 50° C., 81.5 parts of glycidol was added dropwise with stirring over 3 hours in a dry nitrogen atmosphere. The reaction vessel was cooled and maintained at 50° C. 2 Hours after dropping, it was confirmed that an absorption of --SH (2540 cm-1) and an absorption of a glycidyl group (910 cm-1) are disappeared by the measurement of infrared spectra. Further, the reaction product had no mercapto-like odor. Thereafter, MIBK was removed under reduced pressure to give 1-(2-hydroxyethylthio)-2,3-propanediol as a viscous liquid. Yield was 90% of the charge weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].CN(C)CC1C=CC=CC=1.[CH2:15]1[O:17][CH:16]1[CH2:18][OH:19]>CC(CC(C)=O)C>[OH:4][CH2:3][CH2:2][S:1][CH2:15][CH:16]([OH:17])[CH2:18][OH:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over 3 hours in a dry nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel equipped with a stirrer, a cooling tube, a nitrogen introducing tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 50° C
CUSTOM
Type
CUSTOM
Details
it was confirmed that an absorption of --SH (2540 cm-1)
CUSTOM
Type
CUSTOM
Details
an absorption of a glycidyl group (910 cm-1)
CUSTOM
Type
CUSTOM
Details
Thereafter, MIBK was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCSCC(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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